3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester
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Overview
Description
3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring, along with an ethyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester typically involves the esterification of 3-Amino-6-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-chloro-2-fluorobenzoic acid: Lacks the ethyl ester group.
3-Amino-6-chloro-2-fluorobenzoic acid methyl ester: Contains a methyl ester group instead of an ethyl ester group.
3-Amino-6-chloro-2-fluorobenzoic acid propyl ester: Contains a propyl ester group instead of an ethyl ester group.
Uniqueness
3-Amino-6-chloro-2-fluorobenzoic acid ethyl ester is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and propyl ester counterparts.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloro-2-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2,12H2,1H3 |
InChI Key |
XGNXNRSPNLBGJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)N)Cl |
Origin of Product |
United States |
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